(6-异丁氧基吡啶-3-基)(4-(3-甲基-[1,2,4]三唑并[4,3-a]吡嗪-8-基)哌嗪-1-基)甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C20H25N7O2 and its molecular weight is 395.467. The purity is usually 95%.
BenchChem offers high-quality (6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗癌应用
该化合物在癌症研究领域显示出潜力 . 该化合物的衍生物已显示出比阳性药物顺铂对某些类型的癌细胞(例如 A549)更好的抗肿瘤活性 .
抗菌应用
该化合物在开发新的抗菌剂方面显示出希望 . 该化合物的某些衍生物对革兰氏阳性金黄色葡萄球菌和革兰氏阴性大肠杆菌菌株均显示出中等至良好的抗菌活性 .
镇痛和抗炎应用
该化合物在开发镇痛和抗炎药物方面具有潜在的应用 . 已经研究了具有重要生物学意义的该化合物衍生物的结构-活性关系,这对药物设计、发现和开发具有重大意义 .
抗氧化应用
该化合物具有潜在的抗氧化应用 . 已经研究了该化合物的衍生物的多种药理活性,包括抗氧化特性 .
抗病毒应用
该化合物具有潜在的抗病毒应用 . 已经研究了该化合物的衍生物的抗病毒特性 .
酶抑制剂应用
该化合物具有作为酶抑制剂的潜在应用 . 已经研究了该化合物的衍生物的酶抑制活性,包括碳酸酐酶抑制剂、胆碱酯酶抑制剂、碱性磷酸酶抑制剂、抗脂肪酶活性以及芳香化酶抑制剂 .
抗结核应用
该化合物具有潜在的抗结核应用 . 已经研究了该化合物的衍生物的抗结核特性 .
药物设计与开发
该化合物在药物设计与开发方面具有重要应用 . 已经研究了具有重要生物学意义的该化合物衍生物的结构-活性关系,这对药物设计、发现和开发具有重大意义 .
作用机制
Target of Action
The primary target of this compound is c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met kinase affects several biochemical pathways. These include pathways involved in cell growth and survival, as well as cell migration . The disruption of these pathways can lead to the inhibition of cancer cell proliferation .
Pharmacokinetics
Compounds with similar structures have been shown to have good bioavailability and favorable adme (absorption, distribution, metabolism, and excretion) properties .
Result of Action
The result of the compound’s action is the inhibition of cancer cell proliferation . By inhibiting c-Met kinase, the compound disrupts the signaling pathways that promote cell growth and survival, leading to the death of cancer cells .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. These can include the presence of other molecules in the cellular environment, the pH of the environment, and the temperature
生物活性
The compound (6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a novel synthetic derivative that combines elements from pyridine and triazolo[4,3-a]pyrazine scaffolds. These structural motifs are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound through various studies and findings.
Biological Activity Overview
Research indicates that derivatives containing triazolo[4,3-a]pyrazine exhibit a wide range of biological activities. The biological activity of (6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone can be summarized as follows:
Activity Type | Description |
---|---|
Antibacterial | Exhibits moderate to strong activity against Gram-positive and Gram-negative bacteria. |
Anticancer | Potential antiproliferative effects on various cancer cell lines. |
Antifungal | Demonstrated efficacy against certain fungal strains. |
Antidiabetic | May have implications in glucose metabolism regulation. |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of triazolo[4,3-a]pyrazine derivatives. For example, compounds similar to the target molecule demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported as low as 16 μg/mL for specific derivatives . This suggests that the compound may also possess significant antibacterial activity.
Case Study: Triazolo[4,3-a]pyrazine Derivatives
A study synthesized various triazolo[4,3-a]pyrazine derivatives and tested their antibacterial activity using the microbroth dilution method. Among these compounds, several exhibited MIC values comparable to standard antibiotics like ampicillin . The structure–activity relationship (SAR) analysis indicated that modifications on the triazole ring could enhance antibacterial efficacy.
Anticancer Activity
The compound's potential anticancer properties were evaluated through in vitro assays against multiple cancer cell lines. A related study found that certain triazolo[4,3-a]pyrazine derivatives inhibited cell proliferation with IC50 values ranging from 0.98 to 1.28 µM across different cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) . These findings highlight the importance of the triazolo[4,3-a]pyrazine moiety in mediating anticancer effects.
The biological mechanisms through which (6-Isobutoxypyridin-3-yl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone exerts its effects are still under investigation. However, it is hypothesized that:
- Antibacterial Mechanism : The presence of nitrogen heterocycles may facilitate π-cation interactions with bacterial DNA gyrase, leading to inhibition of bacterial growth.
- Anticancer Mechanism : The compound may induce apoptosis in cancer cells by disrupting key signaling pathways involved in cell survival and proliferation.
属性
IUPAC Name |
[6-(2-methylpropoxy)pyridin-3-yl]-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-14(2)13-29-17-5-4-16(12-22-17)20(28)26-10-8-25(9-11-26)18-19-24-23-15(3)27(19)7-6-21-18/h4-7,12,14H,8-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGZXVEFXRAKGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CN=C(C=C4)OCC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。